5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

CAS No.: 1782250-66-1

Cat. No.: VC8248236

Molecular Formula: C5H2BrF3N2O

Molecular Weight: 242.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1782250-66-1 |

|---|---|

| Molecular Formula | C5H2BrF3N2O |

| Molecular Weight | 242.98 |

| IUPAC Name | 4-bromo-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C5H2BrF3N2O/c6-4-3(5(7,8)9)10-2(1-12)11-4/h1H,(H,10,11) |

| Standard InChI Key | AISZGPXABGEVRT-UHFFFAOYSA-N |

| SMILES | C(=O)C1=NC(=C(N1)C(F)(F)F)Br |

| Canonical SMILES | C(=O)C1=NC(=C(N1)C(F)(F)F)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

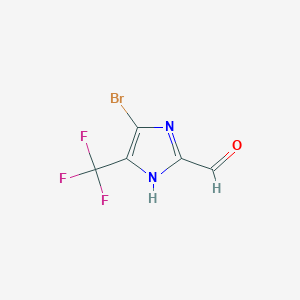

The compound features a 1H-imidazole core substituted with three distinct functional groups (Figure 1):

-

Bromine at position 5: Enhances electrophilicity and participates in halogen bonding .

-

Trifluoromethyl at position 4: Improves metabolic stability and lipophilicity .

-

Aldehyde at position 2: Serves as a reactive site for condensation and nucleophilic addition reactions .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 242.98 g/mol | |

| SMILES | C1=C(N=C(N1C(F)(F)F)Br)C=O | |

| Predicted LogP (iLOGP) | 1.45 | |

| Topological Polar Surface Area | 47.3 Ų |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1,710–1,690 cm⁻¹ (C=O stretch) and 1,250–1,150 cm⁻¹ (C-F stretch) .

-

NMR:

Synthesis and Manufacturing

Route 1: Sequential Functionalization of Imidazole

-

Bromination: Treatment of 1H-imidazole with bromosuccinimide (NBS) in yields 5-bromoimidazole .

-

Trifluoromethylation: Use of under copper catalysis introduces the trifluoromethyl group .

-

Formylation: Vilsmeier-Haack reaction with and installs the aldehyde group .

Route 2: One-Pot Heterocyclization

-

Condensation of glyoxal derivatives with 4-bromo-3-(trifluoromethyl)aniline in the presence of , followed by oxidative formylation .

Advantage: Reduces purification steps, achieving 28–35% yield .

Reactivity and Functionalization

Aldehyde-Driven Reactions

-

Condensation: Reacts with amines to form Schiff bases, useful in ligand design .

-

Nucleophilic Addition: Grignard reagents add to the aldehyde, generating secondary alcohols .

Halogen-Specific Reactivity

-

Suzuki Coupling: Palladium-catalyzed cross-coupling replaces bromine with aryl/heteroaryl groups .

-

Radical Reactions: UV-initiated bromine abstraction facilitates C–C bond formation .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

-

Antivirals: Incorporated into HCV protease inhibitors due to its electrophilic aldehyde .

Materials Science

-

Coordination Polymers: Chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form luminescent materials .

-

Organic Electronics: Electron-deficient imidazole core improves charge transport in OLEDs .

Challenges and Future Directions

Synthetic Optimization

-

Catalyst Development: Transition-metal-free protocols to reduce costs .

-

Flow Chemistry: Continuous synthesis to enhance yield and purity .

Biological Profiling

-

In Vivo Studies: Pharmacokinetic and toxicity assessments in rodent models .

-

Target Identification: CRISPR screening to map cellular targets .

Environmental Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume